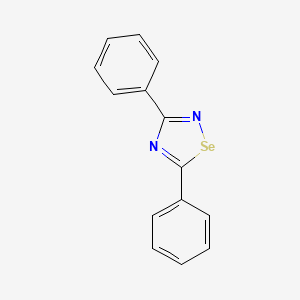

3,5-Diphenyl-1,2,4-selenadiazole

Description

Properties

CAS No. |

65599-20-4 |

|---|---|

Molecular Formula |

C14H10N2Se |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

3,5-diphenyl-1,2,4-selenadiazole |

InChI |

InChI=1S/C14H10N2Se/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |

InChI Key |

JBXDGKYCJYXYCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=N[Se]C(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 3,5 Diphenyl 1,2,4 Selenadiazole

Classical and Contemporary Approaches to 1,2,4-Selenadiazole Ring Formation

The formation of the 1,2,4-selenadiazole ring is the cornerstone of synthesizing 3,5-diphenyl-1,2,4-selenadiazole. Over the years, chemists have developed several strategies that can be classified based on the selenium source employed.

Cyclization Reactions Involving Selenium Dioxide Precursors

Selenium dioxide (SeO₂) has historically been a key reagent in selenium chemistry. wikipedia.orgadichemistry.com Its ability to act as an oxidizing agent allows for the formation of selenium-containing heterocycles from various organic precursors. wikipedia.orgadichemistry.com

The reaction of semicarbazones with selenium dioxide is a known method for the synthesis of selenadiazoles. researchgate.netnih.govdoaj.org This approach typically involves the oxidative cyclization of the semicarbazone derivative to form the heterocyclic ring. researchgate.netnih.govdoaj.org For instance, the treatment of semicarbazones with selenium dioxide in a suitable solvent like 1,4-dioxane (B91453) can lead to the formation of 1,2,3-selenadiazoles. researchgate.netnih.gov While this specific example leads to a different isomer, the underlying principle of using semicarbazones as precursors for selenadiazole synthesis is established.

Beyond semicarbazones, other nitrogen-containing precursors can be employed in reactions with selenium dioxide to yield selenadiazoles. Acylated hydrazone derivatives, for example, can be converted to 1,2,3-selenadiazoles using selenium dioxide. wikipedia.org This highlights the versatility of selenium dioxide in facilitating the cyclization of various nitrogen-containing starting materials to form the selenadiazole core.

Strategies Employing Elemental Selenium as a Reactant

More contemporary methods have shifted towards the use of elemental selenium due to its lower toxicity and cost-effectiveness compared to many organoselenium reagents. researchgate.netbohrium.com These strategies often involve the in situ activation of elemental selenium to facilitate its incorporation into the heterocyclic ring. bohrium.com

A significant advancement in the synthesis of 1,2,4-selenadiazoles involves the metal-free oxidative coupling of various precursors with elemental selenium. One such method is the sodium carbonate-promoted synthesis of 5-amino-1,2,4-selenadiazoles using elemental selenium and oxygen from the air as a green oxidant. acs.org Although this produces an amino-substituted selenadiazole, it demonstrates a metal-free approach.

A highly efficient, one-pot tandem process for synthesizing 3,5-diaryl-1,2,4-selenadiazoles directly from aryl nitriles has been developed. thieme-connect.dethieme-connect.de This method proceeds via the in situ formation of a selenoamide, which then undergoes oxidative dimerization to yield the desired 3,5-diaryl-1,2,4-selenadiazole in excellent yields (91–98%). thieme-connect.dethieme-connect.de The reaction is tolerant of various functional groups on the aromatic nitrile, including both electron-donating and electron-withdrawing groups. thieme-connect.de

A plausible mechanism for this transformation begins with the reaction of the aryl nitrile with selenium powder and a reducing agent like sodium borohydride (B1222165) to form the benzoselenoamide. thieme-connect.de This intermediate then reacts with an activating agent, followed by dimerization and intramolecular cyclization to afford the final 3,5-diaryl-1,2,4-selenadiazole. thieme-connect.de

| Entry | Aryl Nitrile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzonitrile (B105546) | This compound | 95 |

| 2 | 4-Methylbenzonitrile | 3,5-Di-p-tolyl-1,2,4-selenadiazole | 98 |

| 3 | 2-Methylbenzonitrile | 3,5-Di-o-tolyl-1,2,4-selenadiazole | 92 |

| 4 | 4-Methoxybenzonitrile | 3,5-Bis(4-methoxyphenyl)-1,2,4-selenadiazole | 96 |

| 5 | 4-Chlorobenzonitrile | 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole | 97 |

Radical-based methodologies offer an alternative route to the 1,2,4-selenadiazole ring system. A metal-free, aerobic radical-cascade cycloaddition of isocyanides, elemental selenium, and imidamides has been reported for the synthesis of 1,2,4-selenadiazol-5-amine derivatives. rsc.orgrsc.org This reaction utilizes oxygen from the air as a green oxidant. rsc.orgrsc.org While this method leads to an aminated product, it showcases the potential of radical pathways in constructing the 1,2,4-selenadiazole core. The development of such radical cascade reactions provides a powerful tool for the synthesis of complex heterocyclic systems in a single step. researchgate.net

Use of Elemental Selenium with N-Tosylhydrazones

While the reaction of N-tosylhydrazones with selenium-containing reagents is a known route for the synthesis of some selenadiazole isomers, specific details for the direct synthesis of this compound using elemental selenium and N-tosylhydrazones are not extensively documented in readily available literature. Methodologies often describe the use of selenium dioxide (SeO₂) with tosylhydrazones for the preparation of 1,2,3-selenadiazoles. nih.gov Another approach involves using N-tosylhydrazones with KSeCN as the selenium source for synthesizing 1,3,4-selenadiazol-2-amines, which represents a different isomeric system. researchgate.netresearchgate.net

Reactions with Selenium-Containing Reagents (e.g., Aryl Selenoamides, Woollin's Reagent)

Reactions involving pre-formed selenium-containing reagents are a cornerstone in the synthesis of 1,2,4-selenadiazoles. Aryl selenoamides and specialized selenating agents like Woollin's reagent are particularly effective.

A facile and effective method for synthesizing 3,5-diaryl-1,2,4-selenadiazoles involves the oxidative dimerization of aryl selenoamides. researchgate.netthieme-connect.de One reported procedure treats aryl selenoamides with p-methylphenyl sulfonyl chloride in chloroform (B151607) to yield the corresponding 3,5-diaryl-1,2,4-selenadiazole. researchgate.net

A highly efficient one-pot tandem reaction has also been developed, starting from aryl nitriles. This process involves an in situ selenoamidation followed by an oxidative dimerization, leading to excellent yields of 3,5-diaryl-1,2,4-selenadiazoles. thieme-connect.dethieme-connect.de This method is noted for its mild reaction conditions and operational simplicity. thieme-connect.dethieme-connect.de For instance, the synthesis of this compound from benzonitrile can be achieved in this manner.

Table 1: Synthesis of 3,5-Diaryl-1,2,4-selenadiazoles from Aryl Nitriles

| Aryl Nitrile | Product | Yield (%) |

|---|---|---|

| Benzonitrile | This compound | 98 |

| 4-Methylbenzonitrile | 3,5-Bis(4-methylphenyl)-1,2,4-selenadiazole | 96 |

| 4-Methoxybenzonitrile | 3,5-Bis(4-methoxyphenyl)-1,2,4-selenadiazole | 95 |

| 4-Chlorobenzonitrile | 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole | 94 |

Data sourced from Synthesis, 2019. thieme-connect.de

Woollin's Reagent, a selenium analog of Lawesson's Reagent, is a versatile and powerful selenating agent. acs.orgnih.gov While it is extensively used for the synthesis of various selenium-containing heterocycles, including the 1,3,4-selenadiazole (B1620084) isomer from the reaction with 1,2-diacylhydrazines, its direct application for the synthesis of the 1,2,4-selenadiazole isomer is less commonly detailed. researchgate.netresearchgate.net The reagent's primary utility lies in the conversion of carbonyls to selenocarbonyls and in the formation of other selenium heterocycles. researchgate.net Research has demonstrated its effectiveness in producing 2,5-diarylselenophenes from 1,4-diarylbutane-1,4-diones in high yields. acs.org

Facile Synthesis via Addition of 2-Pyridylselenyl Halides to Unactivated Nitriles

A novel and facile route to a class of related compounds, cationic 1,2,4-selenadiazoles, involves the reaction of 2-pyridylselenyl halides with unactivated nitriles. nih.govrsc.org This method has been shown to be tolerant of various functional groups. nih.gov For example, 2-pyridylselenyl chloride reacts readily with nitriles like p-cyano-N-methylpyridinium methanesulphonate and o-cyanodiazonium tetrafluoroborate (B81430) to produce the corresponding cationic 1,2,4-selenadiazole adducts in high yields. nih.gov This approach highlights the potential for creating structurally diverse selenadiazole derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and outcome of synthetic routes to this compound are highly dependent on the reaction conditions. The choice of solvent, in particular, can significantly influence reaction rates and product yields.

Solvent Effects on Reaction Efficiency

The selection of an appropriate solvent is critical in the synthesis of selenadiazoles. For instance, in the direct conversion of 1,2,5-thiadiazoles to 1,2,5-selenadiazoles using selenium dioxide, the choice of solvent determines the course of the reaction. daneshyari.com While many common organic solvents like chloroform, benzene, and ethanol (B145695) result in no reaction, heating in dimethylformamide (DMF) facilitates the transformation. daneshyari.com Specifically, for the synthesis of researchgate.netthieme-connect.deacs.orgselenadiazolo[3,4-c] researchgate.netthieme-connect.deacs.orgthiadiazole from 3,4-diamino-1,2,5-thiadiazole and SeO₂, using acetonitrile (B52724) as the solvent allows the reaction to be stopped at the mono-selenadiazole stage in high yield, whereas in DMF, the reaction proceeds to form a bis-selenadiazole product. daneshyari.com

In the synthesis of researchgate.netthieme-connect.deacs.orgselenadiazolo[3,4-b]pyrazines, a related heterocyclic system, the reaction of 3,4-diamino-1,2,5-selenadiazole with certain diketones like 2-oxopropanal and diacetyl in acetic acid leads to decomposition. st-andrews.ac.uk However, changing the solvent to ethanol results in good yields of the desired products. st-andrews.ac.uk

Table 2: Solvent Effect on the Reaction of 3,4-Diamino-1,2,5-thiadiazole with SeO₂

| Solvent | Temperature (°C) | Product | Yield |

|---|---|---|---|

| Acetonitrile | Reflux | researchgate.netthieme-connect.deacs.orgSelenadiazolo[3,4-c] researchgate.netthieme-connect.deacs.orgthiadiazole | High |

| Dimethylformamide (DMF) | 100 | researchgate.netthieme-connect.deacs.orgSelenadiazolo[3,4-c] researchgate.netthieme-connect.deacs.orgselenadiazole | Moderate |

Data adapted from Molecules, 2015. daneshyari.com

Temperature and Pressure Variations

Detailed investigations into the systematic variation of temperature and pressure for the synthesis of this compound are not extensively documented in the available literature. However, the operational conditions reported for successful syntheses provide insight into the viable temperature ranges.

One established method involves the treatment of aryl selenoamides with p-methylphenylsulfonyl chloride in a chloroform solvent. researchgate.net This reaction is typically conducted at the reflux temperature of the solvent, which for chloroform at atmospheric pressure is approximately 61°C. Another advanced, one-pot synthesis starting from aryl nitriles is described as proceeding under "relatively mild reaction conditions," suggesting that elevated temperatures are not a strict requirement for this high-yield transformation. researchgate.netthieme-connect.de This method avoids the harsh high-temperature conditions (e.g., 140-150°C) that are sometimes reported for the synthesis of other isomers like 1,3,4-selenadiazoles. nih.govnih.gov The syntheses are generally performed at atmospheric pressure, with no specific studies indicating benefits from pressure variations.

Catalyst and Reagent Stoichiometry Investigations

The synthesis of this compound is critically dependent on the choice of reagents that facilitate the key bond-forming steps, particularly the oxidative N-Se bond formation and cyclization. Investigations have centered on identifying effective oxidizing systems and, in the case of multi-step syntheses performed in one pot, the reagents for intermediate transformations.

Two primary routes highlight different reagent strategies:

Oxidative Dimerization of Aryl Selenoamides: This is a direct approach where a pre-synthesized or in situ-generated selenoamide undergoes oxidative cyclization. A facile method employs p-methylphenylsulfonyl chloride in chloroform to effect this transformation. researchgate.net

One-Pot Synthesis from Aryl Nitriles: A highly efficient, modern approach involves a tandem reaction sequence within a single reaction vessel. This process begins with the in situ selenoamidation of an aryl nitrile (like benzonitrile) using a selenium source. This is immediately followed by an oxidative dimerization to form the 1,2,4-selenadiazole ring. Key reagents for the oxidative dimerization step in this tandem process are cyanuric chloride and dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de This method is noted for its excellent yields, reaching between 91-98%. researchgate.netthieme-connect.de

The following table summarizes the key reagents investigated for the primary synthetic pathways to 3,5-diaryl-1,2,4-selenadiazoles.

Interactive Data Table: Reagents in the Synthesis of 3,5-Diaryl-1,2,4-selenadiazoles

| Synthetic Route | Starting Material(s) | Key Reagents | Solvent | Reported Yield |

| Oxidative Dimerization | Aryl Selenoamide | p-methylphenylsulfonyl chloride | Chloroform | Facile Synthesis researchgate.net |

| One-Pot Tandem Reaction | Aryl Nitrile, Selenium Source | Cyanuric chloride, DMSO | Not specified | 91-98% thieme-connect.de |

| Greener Synthesis | Imidamide, Isocyanide, Selenium Powder | O₂ (from air) | Not specified | Efficient rsc.org |

Development of Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing 1,2,4-selenadiazoles. These approaches aim to reduce waste, avoid toxic materials, and improve efficiency.

A significant advancement is the development of a one-pot tandem process starting from aryl nitriles. researchgate.netthieme-connect.de This method aligns with several green chemistry principles:

Atom Economy: The reaction proceeds in excellent yields (91-98%), meaning a high percentage of atoms from the reactants are incorporated into the final product, minimizing waste.

Use of Inexpensive Reagents: The utilization of readily available and inexpensive reagents makes the process more economically viable and sustainable. researchgate.netthieme-connect.de

Another innovative green synthesis for 1,2,4-selenadiazoles has been developed that uses selenium powder as a direct and easy-to-handle selenium source. rsc.org This reaction involves the combination of imidamides and isocyanides with selenium powder, and notably, it uses oxygen from the air as the oxidant, avoiding the need for metal-based or halogenated oxidants like liquid bromine which are environmentally hazardous. rsc.org Such methods represent a significant step towards cleaner pharmaceutical and materials chemistry.

Scalability and Industrial Feasibility Considerations for Synthetic Pathways

The potential for a synthetic route to be scaled up for industrial production is a critical consideration, evaluated based on factors like yield, cost of reagents, operational simplicity, safety, and robustness.

The one-pot synthesis of 3,5-diaryl-1,2,4-selenadiazoles from aryl nitriles demonstrates strong potential for scalability. researchgate.netthieme-connect.de Its exceptionally high yields (91-98%) are a primary advantage, ensuring an efficient conversion of raw materials to the final product, which is crucial for cost-effective large-scale production. researchgate.net The operational simplicity of a one-pot procedure reduces the complexity, equipment needs, and time associated with multi-step processes, making it highly attractive for industrial applications. researchgate.netthieme-connect.de The use of inexpensive reagents further enhances its industrial feasibility. thieme-connect.de

In contrast, classical multi-step syntheses that require the isolation and purification of intermediates, such as a pre-formed aryl selenoamide, are often less suitable for large-scale manufacturing due to higher operational costs and greater waste generation. The green synthesis method using oxygen as an oxidant also holds promise for scalability, as air is an abundant and free reagent, and the avoidance of toxic materials simplifies safety and waste management protocols. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination

Detailed single-crystal X-ray diffraction (SCXRD) data for 3,5-diphenyl-1,2,4-selenadiazole is not available in the reviewed scientific literature. An SCXRD analysis would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystalline state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, a definitive analysis of the bond lengths, bond angles, and dihedral angles for this compound cannot be provided. Such data would be crucial for understanding the geometry of the heterocyclic ring and the orientation of the phenyl substituents. For comparison, related structures like 3,4-diphenyl-1,2,5-selenadiazole have been studied, showing Se-N bond lengths of approximately 1.811 Å and C-N bond lengths around 1.300 Å. researchgate.net However, these values are for a different isomer and cannot be directly attributed to the 1,2,4-selenadiazole ring system.

Crystallographic Packing and Intermolecular Interactions (e.g., Chalcogen Bonding, Hydrogen Bonding)

Information regarding the crystal packing and specific intermolecular interactions, such as chalcogen or hydrogen bonds, for this compound is absent from the available literature. These interactions are fundamental to the supramolecular architecture and physical properties of the compound in the solid state.

Conformation and Planarity of the 1,2,4-Selenadiazole Ring System

The conformation and degree of planarity of the 1,2,4-selenadiazole ring in this specific compound have not been experimentally determined. While five-membered heterocyclic rings are often planar, substitution can induce deviations. An SCXRD study would be required to ascertain the planarity of the selenadiazole ring and the torsional angles with respect to the two phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

While the synthesis of this compound has been reported, specific, assigned ¹H and ¹³C NMR chemical shift data are not provided in the primary literature. uobasrah.edu.iq NMR spectroscopy is a fundamental tool for confirming molecular structure in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A detailed table of ¹H NMR chemical shifts for this compound cannot be compiled from the available data. A typical spectrum would be expected to show signals in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling constants would provide insight into the electronic environment of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A comprehensive list of ¹³C NMR chemical shifts is also unavailable. Such data would identify the chemical environments of all carbon atoms, including the two distinct carbons within the 1,2,4-selenadiazole ring and the carbons of the phenyl substituents. For related isomers like 2,5-diphenyl-1,3,4-selenadiazole, characteristic signals have been reported, but these cannot be reliably extrapolated to the 1,2,4-isomer. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in this compound and studying its conformational properties. These methods probe the vibrational modes of the molecule, which are determined by its structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic phenyl rings. Specific vibrations of the 1,2,4-selenadiazole ring, such as C=N and N-N stretching, would also be present, although their exact positions can be influenced by the coupling with the phenyl substituents.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also feature bands corresponding to the phenyl ring modes and the heterocyclic core vibrations. The Se-N bond vibrations, which may be weak in the IR spectrum, could potentially be more prominent in the Raman spectrum.

Together, IR and Raman spectroscopy provide a detailed vibrational fingerprint of the molecule, confirming the presence of the key functional groups and offering insights into the molecule's symmetry and conformational state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental composition. nih.gov

Upon ionization, typically through electron ionization (EI), the molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion of this compound would be expected at an m/z corresponding to the sum of the atomic masses of its constituent atoms (C₁₄H₁₀N₂Se).

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, likely fragmentation pathways would involve the loss of the selenium atom, cleavage of the selenadiazole ring, or the loss of phenyl groups. Analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net

The conjugated system formed by the phenyl rings and the selenadiazole heterocycle gives rise to intense π-π* transitions, typically observed in the ultraviolet region. The presence of the selenium and nitrogen heteroatoms with their lone pairs of electrons also allows for n-π* transitions, which are generally weaker and may appear at longer wavelengths. The positions and intensities of these absorption maxima are sensitive to the molecular structure and the solvent used. science-softcon.de Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element in a compound. For a newly synthesized compound like this compound, elemental analysis is crucial for confirming its empirical formula. nih.govnih.gov

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the proposed molecular formula (C₁₄H₁₀N₂Se). A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the compound. researchgate.net

Table 2: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Information Obtained | Relevance to this compound |

| Advanced NMR (COSY, HSQC, HMBC) | Atomic connectivity and molecular framework | Unambiguous confirmation of the 3,5-diphenyl substitution pattern and the linkage to the selenadiazole ring. |

| ⁷⁷Se NMR | Direct probing of the selenium electronic environment | Provides a characteristic "fingerprint" for the selenadiazole core and confirms the presence and chemical state of selenium. huji.ac.ilnih.gov |

| Vibrational Spectroscopy (IR/Raman) | Functional group identification and molecular vibrations | Confirms the presence of phenyl rings and the selenadiazole heterocycle through their characteristic vibrational modes. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Determines the exact molecular mass and provides structural information through analysis of fragment ions. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions and conjugation | Characterizes the electronic structure and the conjugated π-system of the molecule. researchgate.net |

| Elemental Analysis | Empirical formula | Confirms the percentage composition of C, H, and N, validating the molecular formula. nih.govresearchgate.net |

Reactivity, Transformation, and Mechanistic Studies of 3,5 Diphenyl 1,2,4 Selenadiazole

General Reactivity Patterns of 1,2,4-Selenadiazole Ring Systems

The 1,2,4-selenadiazole ring system exhibits a range of reactivity patterns, largely influenced by the presence of the selenium atom and the arrangement of the nitrogen atoms. These heterocycles can participate in various reactions, including thermal and photochemical transformations. nih.gov The selenium atom, being larger and more polarizable than sulfur, often imparts unique reactivity to the selenadiazole ring compared to its thiadiazole analogs, rendering them generally less stable. nih.gov

The synthesis of 3,5-diaryl-1,2,4-selenadiazoles can be achieved through a one-pot tandem process from aryl nitriles. This transformation proceeds via the in-situ formation of a selenoamide followed by an oxidative dimerization, highlighting a key reactive pathway for constructing this heterocyclic system. thieme-connect.de This efficient synthesis, which utilizes inexpensive reagents and operates under relatively mild conditions, underscores the accessibility of the 1,2,4-selenadiazole core for further reactivity studies. thieme-connect.de

Electrophilic and Nucleophilic Attack at the Selenadiazole Core

The electronic nature of the 1,2,4-selenadiazole ring suggests susceptibility to both electrophilic and nucleophilic attack. The nitrogen atoms, being electronegative, can be sites for protonation or reaction with other electrophiles. Theoretical studies on related 1,2,5-selenadiazole derivatives indicate that the nitrogen atoms possess negative partial charges, making them likely targets for electrophiles. rdd.edu.iq Conversely, the selenium atom can exhibit a positive partial charge, suggesting it could be a site for nucleophilic attack. rdd.edu.iq

Ring-Opening and Ring-Closure Reactions of 1,2,4-Selenadiazoles

Ring-opening reactions are a characteristic feature of many heterocyclic systems, and selenadiazoles are no exception. These reactions can be initiated by various stimuli, including heat, light, or chemical reagents. For instance, the thermal decomposition of some selenadiazoles can lead to the extrusion of selenium and the formation of other cyclic or acyclic products.

Conversely, ring-closure reactions are fundamental to the synthesis of the 1,2,4-selenadiazole core. As previously mentioned, a key synthetic route to 3,5-diaryl-1,2,4-selenadiazoles involves the oxidative dimerization of in situ-generated selenoamides from aryl nitriles. thieme-connect.de This process represents a tandem reaction sequence where the final step is a ring-closing oxidative process to form the stable heterocyclic ring.

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex cyclic molecules. While specific studies on the cycloaddition reactions of 3,5-diphenyl-1,2,4-selenadiazole are not extensively documented, the general reactivity of related systems suggests potential participation in such transformations. For example, other selenadiazole isomers have been shown to participate in 1,3-dipolar cycloaddition reactions. researchgate.net

The selenadiazole ring itself can be considered a dipole, and its reaction with various dipolarophiles could lead to the formation of novel heterocyclic systems. The phenyl substituents in this compound would likely play a significant role in the regioselectivity and stereoselectivity of any such cycloaddition reactions. Furthermore, pericyclic reactions, a broader class of reactions that includes cycloadditions, could also be envisioned, potentially leading to ring-rearrangement products under thermal or photochemical conditions. rsc.org

Photoisomerization and Photochemical Reactivity of Selenadiazoles

The photochemical behavior of selenadiazoles is an area of active investigation, with the potential for photoisomerization to other heterocyclic systems or ring-opened products. While direct photochemical studies on this compound are limited, research on related isomers provides valuable insights into the expected mechanistic pathways.

Theoretical investigations into the photoisomerization of 1,2,3-selenadiazole suggest that upon photoirradiation, the molecule is promoted to an excited state, from which it can undergo various transformations. nih.gov These transformations often proceed through intermediates such as 1,3-diradicals. nih.gov

Investigation of Excited-State Potential Energy Surfaces

The photochemical reactivity of a molecule is governed by the topography of its excited-state potential energy surfaces (PES). Theoretical calculations are crucial for mapping these surfaces and identifying the pathways that connect the initial excited state to the final photoproducts. For related heterocyclic systems, computational studies have detailed the PES, identifying key features such as minima, transition states, and conical intersections. rsc.orgrsc.org

For a molecule like this compound, the excited-state PES would be influenced by the electronic character of the excited states (e.g., n-π* or π-π* transitions) and the interactions between the phenyl rings and the selenadiazole core. The twisting of the phenyl rings relative to the heterocyclic plane could also represent an important coordinate on the excited-state PES, potentially leading to deactivation pathways. rsc.org

Role of Conical Intersections in Photorearrangements

Conical intersections are regions of the potential energy surface where two electronic states become degenerate, providing highly efficient funnels for non-radiative decay from an excited state back to the ground state. These intersections are now recognized as central to the understanding of many photochemical reactions and photorearrangements. nih.govrsc.org

In the photoisomerization of selenadiazoles, conical intersections are predicted to play a decisive role in the reaction mechanism. nih.gov The pathway from the initial Franck-Condon region to the final photoproducts is often mediated by one or more conical intersections. nih.gov The geometry at these points of degeneracy would dictate the subsequent chemical transformations and the distribution of photoproducts. For this compound, it is hypothesized that conical intersections would be involved in any photoinduced ring-opening, ring-rearrangement, or isomerization processes.

Mechanistic Pathways of Specific Transformations

The formation and reaction of the 1,2,4-selenadiazole ring can proceed through several distinct mechanistic routes, including radical, nucleophilic, and oxidative pathways. These mechanisms are often dictated by the specific reactants and conditions employed.

Proposed Radical Mechanisms

While radical mechanisms are more commonly documented for the synthesis of other isomers like 1,3,4-selenadiazoles, recent studies have elucidated a radical pathway for the formation of the 1,2,4-selenadiazole core. nih.govresearchgate.netnih.gov A notable example is the synthesis of 5-amino-1,2,4-selenadiazoles, which is proposed to occur via an O₂-mediated radical-cascade mechanism. organic-chemistry.org Control experiments have substantiated the critical role of radicals in this specific transformation. organic-chemistry.org

The synthesis proceeds via a three-component reaction involving amidoximes, isocyanides, and elemental selenium, with sodium carbonate as a promoter and air serving as a green oxidant. organic-chemistry.org This method is advantageous due to its use of low-cost, low-toxicity reagents and produces water as the only byproduct. organic-chemistry.org

| Entry | Amidoxime | Isocyanide | Yield (%) |

| 1 | 4-Methylbenzamidoxime | tert-Butyl isocyanide | 89 |

| 2 | 4-Methoxybenzamidoxime | tert-Butyl isocyanide | 85 |

| 3 | 4-Chlorobenzamidoxime | tert-Butyl isocyanide | 81 |

| 4 | Benzamidoxime | Cyclohexyl isocyanide | 78 |

| 5 | 4-Methylbenzamidoxime | Benzyl isocyanide | 82 |

Table 1: Synthesis of 5-Amino-1,2,4-selenadiazole Derivatives via a Radical Mechanism. Data sourced from J. Org. Chem., 2024. organic-chemistry.org

Nucleophilic Addition and Intramolecular Cyclization

The reactivity of selenadiazoles towards nucleophiles is a key aspect of their chemistry. For some isomers, such as cycloalkeno-1,2,3-selenadiazoles, nucleophilic attack occurs preferentially at the selenium atom, leading to ring-opening and the formation of vinyl selenide (B1212193) derivatives. colab.ws However, for the this compound isomer, specific documented pathways involving an initial nucleophilic addition followed by an intramolecular cyclization to form new heterocyclic systems are not extensively detailed in the surveyed literature. While such reaction sequences are common for other heterocycles, further research is required to fully characterize this mode of reactivity for this specific selenadiazole.

Oxidative Ring Closure Mechanisms

The primary method for synthesizing the 3,5-disubstituted-1,2,4-selenadiazole ring system is through an oxidative ring closure. A well-established approach involves the oxidative dimerization of arylselenocarboxamides. This transformation effectively constructs the heterocyclic core, yielding the 3,5-diaryl-1,2,4-selenadiazole product.

More recently, an environmentally benign method has been developed that utilizes elemental selenium. In a sodium carbonate-promoted process, amidoximes and isocyanides react with elemental selenium under an air atmosphere, where O₂ acts as the oxidant, to form 5-amino-1,2,4-selenadiazoles. organic-chemistry.org This reaction proceeds efficiently and avoids the use of harsh or toxic oxidizing agents. organic-chemistry.org

Transformation to Other Heterocyclic Systems

The 1,2,4-selenadiazole ring can potentially serve as a precursor for other heterocyclic structures through ring transformation reactions. These reactions, which can involve ring-opening, rearrangement, and re-cyclization, are a powerful tool in synthetic chemistry.

Conversion to Pyrimidine (B1678525) Derivatives

The transformation of a 1,2,4-selenadiazole ring directly into a pyrimidine ring is not a widely reported reaction in the chemical literature surveyed. While ring transformations of pyrimidines themselves with nucleophiles are known, and various synthetic routes to fused pyrimidines exist, the specific conversion from a 1,2,4-selenadiazole starting material appears to be an underexplored area of research. wur.nlnih.gov

Ring Expansion to Selenadiazines

Ring expansion reactions offer a pathway from five-membered heterocycles to six-membered ones. In organoselenium chemistry, such transformations have been observed; for instance, a 1,3-diselenolium cation salt reacts with ammonia (B1221849) and iodine to undergo ring expansion, forming a novel 1,4,2-diselenazine system. rsc.org However, the direct ring expansion of this compound into a selenadiazine (a six-membered ring with two nitrogen atoms and one selenium atom) is not a documented transformation in the available literature. While the formation of 1,3,4-thia/selenadiazines has been noted as part of other reaction sequences, their synthesis via ring expansion from a 1,2,4-selenadiazole is not established. researchgate.net

Theoretical and Computational Investigations of 3,5 Diphenyl 1,2,4 Selenadiazole and Its Analogs

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and various molecular properties of 1,2,4-selenadiazole derivatives. These computational techniques allow for the detailed analysis of molecular geometries, orbital energies, charge distributions, and spectroscopic characteristics.

Optimization of Molecular Geometries and Equilibrium Structures

The initial step in many computational studies involves the optimization of the molecular geometry to find the most stable, low-energy conformation. For selenadiazole derivatives, methods like DFT with the B3LYP functional have been successfully used to determine equilibrium structures. irapa.orgbozok.edu.tr For instance, studies on related heterocyclic systems have shown that the initial guess for the geometry, often obtained from X-ray crystallography, can be refined using DFT to provide a more accurate representation of the molecule in the gaseous phase or in solution. bozok.edu.tr This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule.

A study on 2,4-diaryl-1,3-selenazoles, for example, utilized DFT to study their structural properties after synthesis and characterization. irapa.org Similarly, research on a novel 1,2,4-triazole (B32235) derivative involved optimizing the geometry using the DFT/B3LYP method with 6-31G(d,p) and 6-31G+(d,p) basis sets, comparing the calculated parameters with experimental X-ray diffraction data. bozok.edu.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A low HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability. researchgate.net Theoretical investigations on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives have demonstrated that the nature of substituents on the phenyl ring can significantly influence the HOMO and LUMO energy levels. researchgate.net Electron-donating groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby enhancing the molecule's reactivity. researchgate.net Conversely, electron-withdrawing groups typically lower both HOMO and LUMO energies.

The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For many selenadiazole and related heterocyclic systems, the HOMO and LUMO are often of a π-antibonding character, indicating that electronic transitions are primarily of the π-π* type. researchgate.net

Charge Distribution and Electrostatic Potential Surfaces (MEPS)

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Molecular Electrostatic Potential Surfaces (MEPS) provide a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. ajchem-a.com

In MEPS analysis, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. ajchem-a.com For heterocyclic compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEPS analysis has shown that nitrogen atoms in the heterocyclic ring are often the primary sites for electrophilic interaction. ajchem-a.com

Mulliken charge analysis is another computational tool used to quantify the charge distribution by assigning partial charges to each atom in the molecule. Studies on substituted 1,2,5-selenadiazoles have shown that substituents can systematically alter the charge distribution across the molecule. researchgate.net

Spectroscopic Property Predictions (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax). These predictions are often in good agreement with experimental data and help in assigning the observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions. nih.govdocumentsdelivered.com

For example, TD-DFT calculations on a 3-phenyl-1,2,4-triazolo derivative accurately reproduced the experimental UV/Vis spectrum, attributing a broad absorption band to a HOMO-LUMO electronic transition. nih.gov Similarly, studies on formazans have shown that DFT calculations can predict bathochromic shifts in the UV-Vis spectra caused by different substituents. documentsdelivered.com

In addition to UV-Vis spectra, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. Although not as commonly reported in the initial search results for 3,5-diphenyl-1,2,4-selenadiazole itself, the methodology is well-established for related heterocyclic compounds. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds by correlating calculated chemical shifts with experimental NMR data. nih.gov

Mechanistic Simulations and Reaction Pathway Analysis

Computational chemistry also provides invaluable tools for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

Conical Intersections in Photochemical Reactions

The photochemistry of aromatic and heterocyclic compounds, such as this compound, is expected to be significantly influenced by the presence and topology of CIs. nih.gov While specific computational studies on the conical intersections of this compound are not extensively documented, the principles derived from studies of analogous aryl-containing systems are applicable. For instance, investigations into aryl azides demonstrate that deactivation pathways following photoexcitation, whether through internal conversion or intersystem crossing, are mediated by a series of surface crossings. rsc.org

Computational methods like the complete active space self-consistent field (CASSCF) and multi-configurational second-order perturbation theory (MS-CASPT2) are employed to locate and characterize the geometries of minima and interstate crossing points. rsc.org For a molecule like this compound, potential photochemical pathways could involve transformations centered on the selenadiazole ring or reactions involving the phenyl substituents, such as photoisomerization. The specific pathways and product yields would be dictated by the accessibility and topography of the relevant conical intersection seams. nih.govresearchgate.net Systematic computational approaches, such as the growing string method, have been developed to locate multiple CIs and map the reaction pathways, providing a predictive strategy for exploring complex photochemical reactions. nih.gov

Conformational Analysis and Energy Landscapes

Computational methods, particularly density functional theory (DFT), are used to explore the conformational energy landscape. researchgate.net These calculations can determine the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. For this compound, a key question is whether the molecule favors a planar conformation, where the phenyl rings are coplanar with the selenadiazole ring, or a twisted conformation. Planarity would maximize π-conjugation across the molecule, which can have significant effects on its electronic and optical properties. However, steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the selenadiazole ring can lead to a non-planar, twisted ground state.

Studies on structurally related compounds, such as 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, show that the dihedral angle is a critical parameter influenced by substituents on the phenyl ring. researchgate.net For the unsubstituted diphenyl compound, a balance is struck between conjugative and steric effects. The energy landscape likely features a relatively flat potential well, allowing for a range of accessible conformations at room temperature. researchgate.net Understanding this landscape is crucial for predicting how the molecule will behave in different environments and how it will assemble into larger structures. researchgate.net

Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are the dominant forces that govern the self-assembly of molecules into well-defined supramolecular architectures. In this compound and its derivatives, a variety of these interactions, including chalcogen, halogen, and hydrogen bonds, play a critical role in determining their solid-state structures. nih.gov

Chalcogen bonding is a directional, non-covalent interaction involving a Group 16 element (like selenium) acting as an electrophilic species (a chalcogen bond donor). In 1,2,4-selenadiazoles, the selenium atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with a nucleophilic region on an adjacent molecule, such as a nitrogen atom.

Theoretical and experimental studies have confirmed that Se···N chalcogen bonds are a primary motif in the solid-state packing of selenadiazoles. nih.gov These interactions are highly directional and contribute significantly to the stability of the resulting crystal lattice. In pyridinium-fused 1,2,4-selenadiazoles, for example, supramolecular dimers are formed exclusively through a four-center Se₂N₂ chalcogen bonding pattern. nih.gov This demonstrates the reliability of chalcogen bonding in directing molecular self-assembly. Computational studies using DFT and topological analysis of electron density distribution confirm that these Se···N interactions are attractive and purely non-covalent in nature. nih.gov

In addition to chalcogen bonding, halogen and hydrogen bonds can be instrumental in the formation of supramolecular assemblies, particularly in derivatives of this compound where the phenyl rings are substituted with halogens or contain C-H groups capable of acting as donors.

Halogen Bonding: This interaction is analogous to chalcogen bonding, where a halogen atom acts as an electrophilic σ-hole donor. Studies on α-haloalkyl-substituted pyridinium-fused 1,2,4-selenadiazoles show that halogen bonding can work in concert with chalcogen bonding to reinforce specific packing arrangements, such as supramolecular dimerization. nih.gov The strength and directionality of halogen bonds (X···B, where X is the halogen and B is a Lewis base) make them a powerful tool in crystal engineering.

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the C-H groups on the phenyl rings can participate in weak C-H···N or C-H···π hydrogen bonds. These interactions, though weaker than conventional hydrogen bonds, can collectively provide significant stabilization to the crystal structure. In substituted derivatives, stronger hydrogen bond donors and acceptors can be introduced to create more complex and robust networks. nih.gov

The interplay of these various non-covalent forces allows for the precise engineering of solid-state materials with desired properties.

| Interaction Type | Donor | Acceptor | Typical Role in Selenadiazole Assemblies |

|---|---|---|---|

| Chalcogen Bond | Se (σ-hole) | N (lone pair) | Primary driving force for dimerization and chain formation. nih.gov |

| Halogen Bond | Cl, Br, I (on phenyl ring) | N, O, π-system | Supports and directs supramolecular structures, often cooperatively with chalcogen bonds. nih.gov |

| Hydrogen Bond | C-H (phenyl) | N, π-system | Contributes to overall packing stability and formation of 2D or 3D networks. nih.gov |

Charge Transport Property Investigations

The electronic properties of organic materials like this compound are of great interest for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The efficiency of these devices depends on the material's ability to transport charge carriers (electrons and holes). Theoretical investigations are essential for predicting and understanding these charge transport properties.

Key parameters derived from computational studies, such as reorganization energy and transfer integrals, provide insight into a material's charge mobility.

Reorganization Energy (λ): This is the energy required for a molecule to change its geometry from the neutral state to the charged state and vice-versa. A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules.

Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules. A larger transfer integral leads to more efficient charge transport.

Theoretical studies on related selenadiazole compounds indicate that they can be ambipolar materials, meaning they can transport both holes and electrons. semanticscholar.org The intermolecular Se···N interactions are particularly important as they can provide dedicated pathways for electron transport. The introduction of selenium in place of sulfur is often found to effectively reduce the reorganization energy and enhance the electron transfer integrals, suggesting that selenadiazole-based materials could be good candidates for high-mobility n-type or ambipolar semiconductors. semanticscholar.orgmdpi.com

Comparison of Selenadiazoles with Thia- and Oxadiazole Analogs

Comparing 1,2,4-selenadiazoles with their sulfur (thiadiazoles) and oxygen (oxadiazoles) counterparts reveals important structure-property relationships. Replacing the chalcogen atom significantly alters the electronic and physical properties of the heterocycle. Computational studies are invaluable for systematically analyzing these differences.

Electronic Properties: The primary effect of moving down the chalcogen group from oxygen to sulfur to selenium is an increase in the energy of the highest occupied molecular orbital (HOMO) and a decrease in the energy of the lowest unoccupied molecular orbital (LUMO). This leads to a smaller HOMO-LUMO gap for selenadiazoles compared to their thia- and oxadiazole analogs. mdpi.comrdd.edu.iq A smaller band gap is advantageous for applications in organic electronics, as it allows the material to absorb light at longer wavelengths and can facilitate charge injection. mdpi.com Theoretical studies on benzo[c] nih.govnih.govresearchgate.netselenadiazole derivatives show they have more pronounced redshifts in absorption compared to sulfur-based analogs. mdpi.com

Charge Transport: The heavier selenium atom imparts different charge transport characteristics. As mentioned previously, the presence of selenium often leads to lower reorganization energies for electron transport compared to sulfur. This suggests that selenadiazoles may exhibit higher electron mobility. semanticscholar.org The ability of selenium to form strong intermolecular Se···N chalcogen bonds provides robust pathways for electron transport that are distinct from the S···N interactions in thiadiazoles.

Stability and Aromaticity: While all are aromatic heterocycles, their stability and reactivity differ. Oxadiazoles, particularly 1,3,4-oxadiazoles, are known for their high thermal and chemical stability and are often used as electron-transporting materials in OLEDs. semanticscholar.org The larger size and greater polarizability of selenium compared to sulfur and oxygen make the C-Se bond weaker and more reactive, which can be a consideration in device longevity but also offers opportunities for further chemical modification.

| Property | Oxadiazole Analog | Thiadiazole Analog | Selenadiazole Analog |

|---|---|---|---|

| HOMO-LUMO Gap | Largest | Intermediate | Smallest mdpi.comrdd.edu.iq |

| Electron Reorganization Energy | Higher | Intermediate | Lower semanticscholar.org |

| Predominant Non-Covalent Interaction | Hydrogen Bonding, π-stacking | S···N contacts, π-stacking | Se···N Chalcogen Bonding nih.gov |

| Potential Application Focus | Stable Electron Transport semanticscholar.org | Ambipolar Transport | High Mobility Ambipolar/n-type Transport semanticscholar.orgmdpi.com |

Synthesis and Exploration of Substituted 1,2,4 Selenadiazole Derivatives and Analogs

Modification of Phenyl Substituents: Electronic and Steric Effects

The modification of phenyl groups attached to the 1,2,4-selenadiazole ring is a key strategy for systematically altering the molecule's properties. While detailed studies on 3,5-diphenyl-1,2,4-selenadiazole are specific, broader research on phenyl-substituted selenadiazoles, particularly the 1,2,5- and 1,2,3-isomers, provides significant insight into the governing principles of electronic and steric effects. rdd.edu.iqjobrs.edu.iqresearchgate.netjobrs.edu.iq

Theoretical investigations using semi-empirical PM3 and density functional theory (DFT) methods on related 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives reveal that para-substituents on the phenyl ring have a measurable impact on the electronic structure of the molecule. rdd.edu.iqjobrs.edu.iq Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rdd.edu.iqresearchgate.net

Specifically, strong electron-donating groups, such as dimethylamino (-NMe2), have been shown to significantly reduce the HOMO-LUMO energy gap, which suggests an increase in the compound's chemical reactivity. rdd.edu.iqjobrs.edu.iqjobrs.edu.iq This reduction in the energy gap is a key factor in enhancing the molecule's softness. jobrs.edu.iqresearchgate.net The effect of various substituents on the energy gap in 4-(4-substituted phenyl)-1,2,5-selenadiazoles is summarized below.

| Substituent (at para-position) | Type | Impact on HOMO-LUMO Energy Gap | Predicted Effect on Reactivity |

| -NMe₂ | Strong EDG | Significant decrease | Increased reactivity |

| -NH₂ | EDG | Decrease | Increased reactivity |

| -OCH₃ | EDG | Decrease | Increased reactivity |

| -H | Neutral | Baseline | Baseline reactivity |

| -CF₃ | EWG | Slight, less consistent effect | Decreased reactivity |

This table is illustrative of general principles observed in related selenadiazole isomers.

Introduction of Diverse Functional Groups on the Selenadiazole Ring

Introducing functional groups directly onto the 1,2,4-selenadiazole heterocycle opens up vast possibilities for creating derivatives with tailored properties. A notable advancement in this area is the synthesis of 5-amino-1,2,4-selenadiazoles. organic-chemistry.org A sodium carbonate-promoted, three-component reaction of amidoximes, isocyanides, and elemental selenium provides a facile route to these compounds. This method is advantageous due to its use of a low-cost, low-toxicity selenium source and air as a green oxidant, with water as the only byproduct. organic-chemistry.org The reaction demonstrates broad substrate scope, accommodating various aromatic, heterocyclic, and aliphatic amidoximes and isocyanides. organic-chemistry.org

The mechanism for the formation of 5-amino-1,2,4-selenadiazoles is proposed to be an O₂-mediated radical-cascade process, distinguishing it from the non-radical pathway observed for the analogous sulfur-based synthesis of thiadiazoles. organic-chemistry.org

Another significant functionalization involves the introduction of cationic groups. The reaction of nitriles with specific reagents can lead to cationic 1,2,4-selenadiazoles. For instance, the reaction of o-cyanodiazonium tetrafluoroborate (B81430) with 2-pyridylselenylchloride proceeds with remarkable functional group tolerance, yielding a dicationic 1,2,4-selenadiazole adduct in high yield. nih.gov This demonstrates that even highly reactive groups like diazonium salts can be incorporated without disrupting the cyclization process. nih.gov

Heteroaryl-Substituted Selenadiazoles

The incorporation of heteroaromatic rings as substituents on the 1,2,4-selenadiazole core leads to a class of compounds with distinct properties, particularly concerning their ability to form supramolecular structures. A novel and efficient method for synthesizing such compounds involves the heterocyclization reaction between 2-pyridylselenyl halides and unactivated nitriles. nih.gov This reaction produces a new class of cationic 1,2,4-selenadiazoles where a pyridyl group is part of the final structure. nih.govrsc.org

| Precursors | Resulting Heteroaryl-Substituted Selenadiazole | Key Feature |

| 2-Pyridylselenyl halides + unactivated nitriles | Cationic 1,2,4-selenadiazoles | High yield synthesis |

| p-Cyano-N-methylpyridinium methanesulphonate + 2-pyridylselenylchloride | Dicationic 1,2,4-selenadiazole with pyridyl moiety | Formation of supramolecular squares |

Ring-Fused Selenadiazole Systems

Ring-fused selenadiazoles represent a structurally distinct category where the selenadiazole ring is annulated with another ring system. Research into pyridinium-fused 1,2,4-selenadiazoles has shown that these systems are not only synthetically accessible but also exhibit fascinating structural chemistry. nih.gov These fused systems have a propensity to form antiparallel supramolecular dimers in the solid state, a process directed by four-center Se₂N₂ chalcogen bonds. nih.gov

The formation of these dimers can be controlled by the introduction of specific substituents. For example, the introduction of α-haloalkyl substituents into pyridinium-fused 1,2,4-selenadiazoles has been shown to effectively promote this dimerization, an effect that persists even when different counterions are used. nih.gov This directed supramolecular synthesis highlights how fusing the selenadiazole with other ring systems creates a scaffold that can be predictably modified. nih.gov

While much of the foundational work on fused systems has involved the 1,2,3- and 1,2,5-isomers, such as benzo[c] rdd.edu.iqnih.govresearchgate.netselenadiazoles, the principles of how fusion affects electronic properties and intermolecular interactions are broadly applicable. acs.org

Structure-Reactivity Relationships within the 1,2,4-Selenadiazole Class

The relationship between the structure of 1,2,4-selenadiazole derivatives and their reactivity is complex and governed by a combination of electronic effects, steric hindrance, and the capacity for noncovalent interactions. A dominant feature in the solid-state chemistry of selenadiazoles is the chalcogen bond (ChB), a noncovalent interaction involving the electrophilic region on the selenium atom. nih.govresearchgate.net

Cationic 1,2,4-selenadiazoles, for instance, serve as potent building blocks for supramolecular assembly, where the selenium atom engages in chalcogen bonding to form defined structures like [Se–Cl]₂ squares or larger polymeric chains. nih.gov The nature of the substituents and the counter-anions present can significantly influence whether these interactions occur and what type of assembly is formed. The introduction of a bulky anion, for example, can disrupt a polymeric chain structure in favor of "isolated" cations that engage in other interactions like chalcogen–π bonding. nih.gov

In pyridinium-fused 1,2,4-selenadiazoles, a specific four-center Se₂N₂ chalcogen bond has been identified as a key synthon for dimerization. nih.gov The propensity for this interaction can be modulated by other substituents on the fused ring system, demonstrating a cooperative effect between different parts of the molecule in determining its solid-state structure and, by extension, its material properties. nih.gov

Theoretical studies on related isomers have shown that while substituent electronic effects (often quantified by the Hammett constant) do influence reactivity indices, there is not always a simple linear relationship. rdd.edu.iqacs.org Other factors, such as the participation of substituents in different types of intermolecular interactions (e.g., hydrogen or halogen bonds), can complicate these relationships, highlighting the intricate interplay of forces that govern the chemistry of these heterocycles. nih.govacs.org

Potential Non Biological Applications in Advanced Materials Science

Role as Building Blocks for Optoelectronic Materials (e.g., Semiconductors)

Selenadiazole derivatives are recognized as important chalcogen-nitrogen heterocycles for the development of low band gap materials. mdpi.com Their fused ring systems can form stable conformations with favorable electronic properties, making them attractive for use in modern optoelectronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comsemanticscholar.org The selenium atom, compared to sulfur, often enhances performance in these materials. mdpi.com Donor-acceptor-donor (D-A-D) type organic semiconductors containing a benzoselenadiazole (BSe) acceptor core have been successfully synthesized and utilized as donor materials in bulk heterojunction organic solar cells (BHJ-OSCs).

The selenadiazole moiety is a key component in the design of π-conjugated organic dyes, particularly for applications in dye-sensitized solar cells (DSSCs). mdpi.com In these systems, the selenadiazole unit typically functions as an electron acceptor. Theoretical studies using density functional theory (DFT) have been employed to design and screen numerous dyes based on a Benzo[c] nih.govunizulu.ac.zanih.govselenadiazole (BSD) derivative, demonstrating that structural modifications can effectively tune the optoelectronic properties. mdpi.com The stability and favorable electronic characteristics of benzofused 1,2,5-selenadiazole make it a subject of intense study for creating low band gap materials for solar cells. mdpi.com The design of these dyes often involves a donor-π-bridge-acceptor (D-π-A) structure, where the selenadiazole derivative can act as a potent acceptor unit, enhancing the efficiency of the solar cell. researchgate.net For instance, two novel D1-A-D2-A ternary copolymers incorporating a nih.govunizulu.ac.zanih.govselenadiazolo[3,4-c]pyridine (PSe) acceptor unit were synthesized and showed a broad photocurrent response up to 1,100 nm. nih.gov

| Dye Structure Type | Selenadiazole Role | Application | Key Finding |

| Donor-Acceptor-Donor (D-A-D) | Acceptor Core (BSe) | Organic Solar Cells (OSCs) | PCE of ~5.29% achieved with an additive. |

| Donor-π-Acceptor (D-π-A) | Acceptor Unit (BSD) | Dye-Sensitized Solar Cells (DSSCs) | Structural changes effectively tune optoelectronic properties. mdpi.com |

| Acceptor-Donor-Acceptor (A-D-A) | Acceptor Core | Optoelectronics | Resulted in low band gaps of 1.74 and 1.83 eV. researchgate.net |

| D1-A-D2-A Ternary Copolymer | Acceptor Unit (PSe) | Near-Infrared Photodetectors | Achieved photocurrent response up to 1,150 nm. nih.gov |

Theoretical investigations into the charge-transport properties of selenadiazole-containing compounds have revealed their potential as high-performance semiconductor materials. asianpubs.org A study comparing a thia- and a selenadiazole-containing compound found that both were ambipolar materials, meaning they could transport both holes and electrons. asianpubs.org The introduction of the selenium atom was shown to effectively reduce the reorganization energy and significantly improve the electron transfer integrals. asianpubs.org This suggests that selenadiazole-based materials are promising candidates for ambipolar semiconductors with high and balanced charge mobility. asianpubs.org The intermolecular Se···N interactions, alongside π-π stacking, provide effective channels for charge transport. asianpubs.org Other studies on materials with a D-π-A framework have also highlighted the importance of 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities, as good electron transporters and hole blockers in optoelectronic devices. semanticscholar.org

Supramolecular Materials Design through Chalcogen and Halogen Bonding

The selenium atom in the 1,2,4-selenadiazole ring is capable of participating in specific and directional non-covalent interactions known as chalcogen bonds. These interactions, along with halogen bonds, are powerful tools in crystal engineering and the design of functional supramolecular materials. nih.govresearchgate.net Research has demonstrated that α-haloalkyl-substituted pyridinium-fused 1,2,4-selenadiazoles can form supramolecular dimers exclusively through a four-center Se···N chalcogen bonding motif, which is further supported by halogen bonding. nih.govresearchgate.net

The interplay between chalcogen and halogen bonding has been systematically studied. In a series of isostructural compounds, it was found that the noncovalent chalcogen bond (Ch···N) between the donor and the best-acceptor nitrogen atom was preferentially formed over a possible halogen bond to the same atom. nih.govbohrium.com Energy framework calculations confirmed that the bifurcated chalcogen bond was stronger and more structurally influential than the halogen bonding in that particular system. nih.govbohrium.com Furthermore, theoretical and crystallographic studies have shown that the presence of a halogen bond (e.g., I···N) can enhance the strength of a chalcogen-bonded [Se–N]2 cyclic supramolecular synthon. scilit.com This cooperative effect underscores the potential for using these combined interactions to direct the self-assembly of complex, functional architectures. nih.govscilit.com

| Interaction Type | Description | Role in Supramolecular Design |

| Chalcogen Bonding | A non-covalent interaction involving a selenium atom as the electrophilic region (chalcogen bond donor). | Directs the formation of specific supramolecular synthons, such as [Se–N]2 dimers. nih.govscilit.com |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as the electrophilic region (halogen bond donor). | Can assist and enhance the strength of chalcogen bonds, providing a secondary level of structural control. nih.govscilit.com |

| Cooperativity | The interplay between chalcogen and halogen bonds. | Allows for the rational design of complex, self-assembled materials by tuning the strength and directionality of intermolecular forces. scilit.com |

Use as Precursors for Metal Selenide (B1212193) Nanoparticles

Organoselenium compounds, including selenadiazoles and related structures, can serve as single-source precursors for the synthesis of metal selenide nanoparticles. unizulu.ac.zaresearchgate.net These nanoparticles are important semiconducting materials with applications in various electronic and thermoelectric devices. unizulu.ac.za The use of single-source precursors is advantageous as it allows for better control over the stoichiometry and phase of the resulting nanoparticles due to the pre-existing bonds between the metal and chalcogen atoms. unizulu.ac.za While the synthesis of selenium-based molecular precursors can be challenging, routes using less toxic starting materials are highly desirable. unizulu.ac.za Various molecular precursors have been developed to produce metal selenides like Sb2Se3, Bi2Se3, CdSe, ZnSe, and PbSe. unizulu.ac.zarsc.org For example, 1,5-Bis(3-methylimidazole-2-selone)pentane was used as a novel selenium precursor to successfully synthesize a variety of metal selenide nanostructures. rsc.org Similarly, selenium dioxide has been employed as a cost-effective selenium precursor for the synthesis of high-quality CdSe, PbSe, and Pd4.5Se nanocrystals under ambient conditions. researchgate.net

Catalysis

While the primary applications of 3,5-Diphenyl-1,2,4-selenadiazole are in materials science, related selenium-containing heterocyclic compounds have been explored in catalysis. For instance, N-heterocyclic chalcogenolate-based copper complexes have garnered interest for their catalytic utility in organic synthesis. researchgate.net It is important to distinguish between the compound being the product of a catalyzed reaction and acting as a catalyst itself. For example, palladium-catalyzed reactions have been developed for the formation of 3,5-diaryl-1,2,4-selenadiazoles, and an I2/DMSO-catalyzed one-pot method exists for synthesizing 1,3,4-selenadiazoles. irapa.orgnih.gov In these cases, the selenadiazole is the product, not the catalyst. The potential for the 1,2,4-selenadiazole core to act as a ligand in a catalytically active metal complex remains a possibility, but specific, non-biological catalytic applications of this compound itself are not widely reported.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies

The synthesis of 3,5-diaryl-1,2,4-selenadiazoles has traditionally relied on the oxidative cyclization of primary selenoamides. Established methods have employed oxidants such as (diacetoxyiodo)benzene (B116549) or polymer-supported versions thereof, which convert selenoamides into the target heterocycle in high yields. tandfonline.com Another approach involves using p-methylphenyl sulfonyl chloride for the transformation. researchgate.net

A significant advancement has been the development of a one-pot tandem protocol starting from aryl nitriles, using sodium borohydride (B1222165), selenium powder, and a TCT/DMSO system, which circumvents the need to isolate the intermediate selenoamide. thieme-connect.de Despite these successes, future synthetic research is trending towards more efficient, sustainable, and versatile methodologies.

Emerging strategies are expected to focus on:

Catalytic Approaches: Designing novel organocatalytic or metal-catalyzed systems could offer milder reaction conditions and reduce the reliance on stoichiometric oxidants. researchgate.net Exploring the use of iodine in catalytic amounts, which has proven effective for 1,3,4-selenadiazole (B1620084) synthesis, could be a promising avenue. nih.govrsc.org

Green Chemistry Principles: Future syntheses will likely prioritize the use of elemental selenium as the selenium source to avoid the handling of more toxic and unstable selenium reagents. researchgate.net Developing solventless reaction conditions or using environmentally benign solvents will also be a key objective.

One-Pot, Multi-Component Reactions: Expanding on existing one-pot methods to create multi-component reactions where the selenadiazole ring is constructed from simpler, readily available precursors in a single operation will be a major goal. rsc.orgrsc.orgresearchgate.net This enhances efficiency and reduces waste.

Expansion of Substrate Scope: A critical aim will be to broaden the range of functional groups tolerated by the synthetic methods. This includes developing syntheses that are compatible with aliphatic nitriles, which have so far been unsuccessful, and incorporating a wider variety of heterocyclic and complex aryl substituents. thieme-connect.de

In-depth Mechanistic Understanding via Advanced Spectroscopic and Computational Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. While a plausible mechanism for the tandem synthesis of 3,5-diphenyl-1,2,4-selenadiazole has been proposed, thieme-connect.de significant opportunities exist for deeper investigation.

Future research in this area will likely involve:

Advanced Spectroscopic Analysis: The use of techniques such as 77Se NMR spectroscopy will be invaluable for detecting and characterizing transient intermediates in the reaction pathway, providing direct evidence for proposed mechanisms. acs.org In-situ monitoring of reactions could reveal crucial details about reaction kinetics and intermediate lifetimes.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are a powerful tool for mapping out reaction energy profiles, comparing the viability of different mechanistic pathways (e.g., radical vs. ionic), and understanding the role of catalysts and reagents. researchgate.netnih.gov Computational studies have already been performed on the fundamental structures of selenadiazole isomers, providing a basis for more complex mechanistic investigations. cumhuriyet.edu.trcumhuriyet.edu.tr

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive proof of bond-forming and bond-breaking events, helping to validate or refute proposed mechanisms.

Analysis of Non-Covalent Interactions: For cationic derivatives of the 1,2,4-selenadiazole ring, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and understand the nature of intermolecular forces, such as chalcogen bonds, which dictate their solid-state structures. nih.gov

Exploration of Unconventional Reactivity and Transformations

The reactivity of the 1,2,4-selenadiazole ring is not as extensively studied as its oxadiazole counterpart. The inherent properties of the Se-N bond suggest a unique chemical behavior that is ripe for exploration. researchgate.net

Key areas for future investigation include:

Ring Stability and Rearrangements: A systematic study of the thermal and photochemical stability of the this compound ring is needed. Investigating its propensity to undergo ring-opening or rearrangement reactions, analogous to the Boulton–Katritzky rearrangement seen in other five-membered heterocycles, could lead to novel synthetic transformations. researchgate.net

Cycloaddition Reactions: Exploring the potential of the 1,2,4-selenadiazole ring to participate in cycloaddition reactions, either as the diene or dienophile component, could open pathways to more complex fused heterocyclic systems.

Coordination Chemistry: The nitrogen atoms within the selenadiazole ring present potential coordination sites for metal ions. Future work should explore the synthesis and characterization of metal complexes featuring this compound as a ligand, which could lead to new catalysts or functional materials.

Derivatization and Functionalization: Developing methods for the direct functionalization of the pre-formed selenadiazole ring would be a valuable synthetic tool, allowing for the late-stage modification of complex molecules.

Design of Next-Generation Functional Materials Utilizing Selenadiazole Cores

Organoselenium compounds are increasingly recognized for their potential in materials science, particularly in organic electronics. researchgate.net The 1,2,4-selenadiazole core, with its specific electronic properties and rigid structure, is an attractive building block for novel functional materials.

Emerging trends in this domain include:

Organic Electronics: The synthesis of conjugated polymers and oligomers incorporating the 3,5-diaryl-1,2,4-selenadiazole unit is a promising direction. Theoretical studies on related isomers suggest that the selenadiazole moiety can influence the HOMO-LUMO energy gap, a key parameter for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). rdd.edu.iqresearchgate.net

Semiconductor Materials: The use of other selenadiazole isomers, such as 1,2,3-selenadiazoles, as precursors for cadmium selenide (B1212193) (CdSe) nanoclusters highlights the potential of these heterocycles as sources of selenium in nanoparticle synthesis. rsc.org Research into whether 1,2,4-selenadiazoles can act as single-source precursors for metal selenide semiconductors is warranted.

Liquid Crystals: The rigid, aromatic nature of the this compound core makes it a candidate for inclusion in liquid crystalline structures. By attaching appropriate mesogenic groups, it may be possible to design new materials with unique phase behaviors.